3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[2-hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Scientific Research Applications
Ring-Transformation Applications
Research by Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner (1992) focused on the ring transformation of hydantoins, a class to which 3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione belongs. They studied its transformation to 4H-Imidazoles, suggesting the potential for diverse chemical applications in this transformation process.
Synthesis and Activity Research
Kashif, Ahmad, & Hameed (2008) Kashif, Ahmad, & Hameed (2008) researched the synthesis and hypoglycemic activity of derivatives of 5,5-dimethylimidazolidine-2,4-diones. Their findings indicate potential applications in the development of insulin-releasing stimulants, underlining the compound's relevance in pharmacological contexts.
Crystal and Molecular Structure Studies
Abdel-Aziz et al. (2016) Abdel-Aziz et al. (2016) conducted a study on the crystal and molecular structure of a related compound. Their work contributes to understanding the conformational preferences of such compounds, which is vital in materials science and molecular design.
Antibacterial Activity Investigations
Keivanloo et al. (2020) Keivanloo et al. (2020) synthesized new hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione and evaluated their antibacterial activities. This research highlights the potential for developing new antimicrobial agents using derivatives of the parent compound.
Anesthetic Activity Research
Anderson et al. (1997) Anderson et al. (1997) explored the use of steroids with a 2 beta-morpholinyl substituent, similar in structure to the query compound, for their anesthetic properties. This indicates the relevance of such compounds in anesthesia and pharmacological research.
Herbicide Discovery
He et al. (2020) He et al. (2020) focused on the discovery of novel inhibitors for herbicide applications. The study of related compounds suggests potential agricultural applications for this compound derivatives.
Antibacterial Nanofibers
Maddah (2016) Maddah (2016) synthesized antibacterial nanofibers from a derivative of 5,5-dimethylhydantoin, indicating the potential for this compound in the development of antibacterial materials.
Properties
Molecular Formula |
C12H21N3O4 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2-hydroxy-3-morpholin-4-ylpropyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O4/c1-12(2)10(17)15(11(18)13-12)8-9(16)7-14-3-5-19-6-4-14/h9,16H,3-8H2,1-2H3,(H,13,18) |
InChI Key |
NTMQHOLHUHTIQJ-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2CCOCC2)O)C |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2CCOCC2)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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